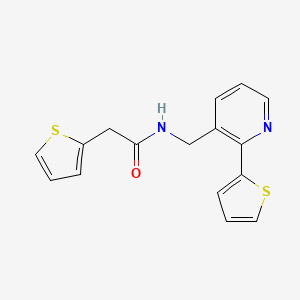

2-(thiophen-2-yl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide

Description

Properties

IUPAC Name |

2-thiophen-2-yl-N-[(2-thiophen-2-ylpyridin-3-yl)methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2OS2/c19-15(10-13-5-2-8-20-13)18-11-12-4-1-7-17-16(12)14-6-3-9-21-14/h1-9H,10-11H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMORDAFDCGYBEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C2=CC=CS2)CNC(=O)CC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(thiophen-2-yl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide typically involves the following steps:

-

Formation of the Acetamide Intermediate: : The initial step involves the reaction of thiophene-2-carboxylic acid with thionyl chloride to form thiophene-2-carbonyl chloride. This intermediate is then reacted with 2-(thiophen-2-yl)pyridin-3-ylmethanamine to yield the desired acetamide.

-

Reaction Conditions: : The reactions are generally carried out under anhydrous conditions to prevent hydrolysis of the intermediates. Solvents such as dichloromethane or tetrahydrofuran are commonly used, and the reactions are typically performed at low temperatures to control the reactivity of the intermediates.

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and automated systems can be employed to enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-(thiophen-2-yl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide can undergo various chemical reactions, including:

Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to modify the acetamide group or the aromatic rings.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene and pyridine rings.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

Substitution: Halogenating agents like N-bromosuccinimide or nucleophiles like amines and thiols can be used.

Major Products

Oxidation: Thiophene sulfoxides or sulfones.

Reduction: Reduced acetamide derivatives or hydrogenated aromatic rings.

Substitution: Halogenated or alkylated thiophene and pyridine derivatives.

Scientific Research Applications

2-(thiophen-2-yl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

Industry: Utilized in the development of organic electronic materials and sensors.

Mechanism of Action

The mechanism of action of 2-(thiophen-2-yl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide depends on its specific application:

Biological Activity: It may interact with cellular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.

Material Science: Its electronic properties can be harnessed in organic semiconductors or sensors, where it participates in charge transfer processes.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes key structural analogs and their differences from the target compound:

Key Observations:

Thiophene vs. Pyridine Linkage: The target compound’s pyridin-3-ylmethyl group distinguishes it from analogs like 5RH1, which directly attaches the pyridine ring to the acetamide nitrogen. This methyl linker may enhance conformational flexibility and binding pocket accommodation .

5RH1’s chlorine substituent on thiophene could enhance hydrophobic interactions in biological systems, a feature absent in the target compound .

Physical and Spectroscopic Properties

- Melting Points: Thiophene-based acetamides typically exhibit melting points between 150–190°C, influenced by substituents (e.g., cyano groups lower melting points) .

- Spectroscopy :

Biological Activity

The compound 2-(thiophen-2-yl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide is a novel synthetic derivative that has garnered attention for its potential biological activities, particularly in the context of anti-inflammatory and anticancer properties. This article reviews the existing literature on its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 264.37 g/mol. The structure features two thiophene rings and a pyridine moiety, which are known to contribute to various biological activities due to their electron-rich nature.

Anti-inflammatory Activity

Recent studies have indicated that compounds similar to This compound exhibit significant anti-inflammatory effects. For instance, derivatives targeting the enzyme mPGES-1 showed selective inhibition in the low micromolar range, leading to reduced levels of prostaglandin E2 (PGE2), a key mediator in inflammation . The most promising compound in this study induced cell cycle arrest in A549 cell lines, suggesting potential anticancer properties as well .

Anticancer Properties

The compound's structure suggests it may interact with various cellular pathways involved in cancer progression. In vitro studies have demonstrated that similar thiophene-pyridine derivatives can induce apoptosis in cancer cell lines by activating caspases and disrupting mitochondrial membrane potential . These findings indicate that This compound could be a candidate for further development as an anticancer agent.

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of related compounds have shown promising results against both Gram-positive and Gram-negative bacteria. Compounds with similar structural features exhibited minimum inhibitory concentrations (MICs) ranging from 15.625 to 125 μM against Staphylococcus aureus and Enterococcus faecalis . This suggests that the compound may also possess antibacterial properties, warranting further exploration.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications to the thiophene and pyridine rings significantly influence biological activity. Electron-donating groups on these rings enhance interaction with biological targets, thereby increasing potency. For example, substituents that improve lipophilicity tend to increase membrane permeability, enhancing bioavailability and efficacy against target cells .

Case Studies

- Inhibition of mPGES-1 : A study identified compounds similar to This compound as effective mPGES-1 inhibitors, with IC50 values indicating strong anti-inflammatory potential. The study highlighted the importance of structural modifications for optimizing activity against this target .

- Cytotoxicity in Cancer Cells : Research focusing on related thiophene derivatives demonstrated significant cytotoxic effects in various cancer cell lines, including lung and breast cancer cells. The mechanism involved apoptosis induction through mitochondrial pathways, emphasizing the therapeutic potential of these compounds in oncology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.